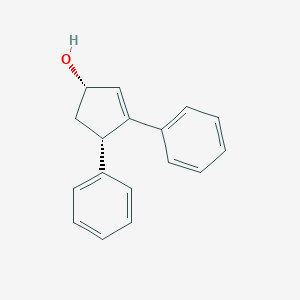
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with two phenyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclopentanol using hydrogenation techniques.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- (1s,4s)-1,4-Diphenylcyclohexane
- (1s,4s)-1,4-Dichlorocyclohexane
- (1s,4s)-3,4-Diphenylcyclopentane .
Uniqueness
What sets (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol apart from these similar compounds is the presence of the hydroxyl group and the specific arrangement of the phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
27995-73-9 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1 |
Clé InChI |
PPTPDVUKNXBQME-WBVHZDCISA-N |
SMILES isomérique |
C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



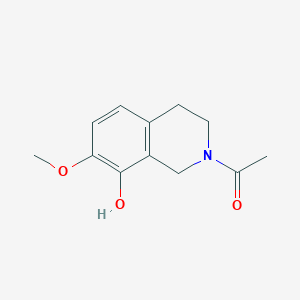
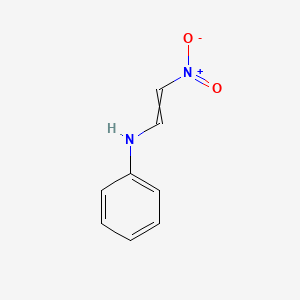
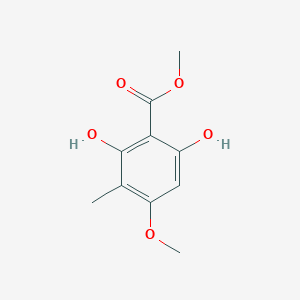

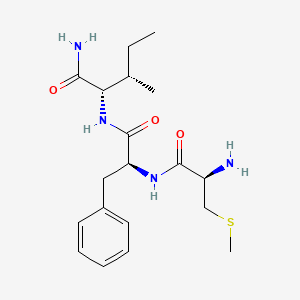
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
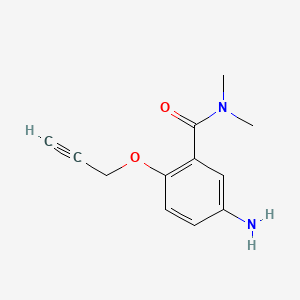
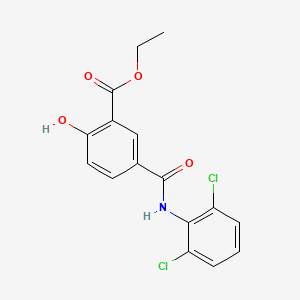
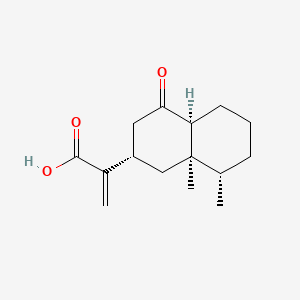
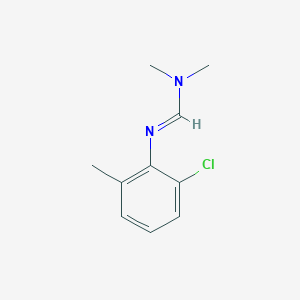
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)


